DTP3

Übersicht

Beschreibung

DTP3 ist eine neuartige Verbindung, die im Bereich der Onkologie erhebliche Aufmerksamkeit erregt hat. Es ist ein selektiver Inhibitor der Interaktion zwischen den Proteinen GADD45 Beta und MKK7, die Teil des Nuclear Factor Kappa B (NF-kB)-Signalwegs sind. Dieser Signalweg ist entscheidend für das Zellüberleben und die Zellproliferation, und seine Dysregulation ist an verschiedenen Krebsarten beteiligt, darunter das multiple Myelom und das diffuse großzellige B-Zell-Lymphom .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch ein kombinatorisches Screening von Peptid-Bibliotheken und eine Dekonvolution-Methode synthetisiert. Die Verbindung ist ein D-Tripeptid, d.h. es besteht aus drei Aminosäuren in einer bestimmten Sequenz. Die Synthese erfolgt unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken, bei denen die Peptidkette schrittweise an einem festen Träger assembliert wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des SPPS-Prozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z.B. Temperatur, pH-Wert und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit präparativer Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) gereinigt und mit Massenspektrometrie und Kernmagnetresonanz (NMR)-Spektroskopie charakterisiert .

Wirkmechanismus

Target of Action

DTP3, also known as “7UXW0T8LS8” or “D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-”, is a first-in-class GADD45β/MKK7 inhibitor . The primary targets of this compound are the proteins GADD45β and MKK7 . These proteins are part of the NF-κB pathway, which is vital to all cells but is overactive in cancerous cells, promoting the spread and growth of cancer .

Mode of Action

This compound interacts with its targets, GADD45β and MKK7, by disrupting the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . This disruption leads to the induction of MKK7/JNK-dependent apoptosis . The N-terminal region of MKK7 is the optimal binding site explored by this compound .

Biochemical Pathways

The NF-κB pathway, which is targeted by this compound, plays a crucial role in regulating the immune system’s response to infection . When this pathway becomes dysregulated, it can trigger cells to replicate uncontrollably, leading to the development of tumors . This compound disrupts this pathway, thereby inhibiting the survival of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated in a pilot clinical study in patients with relapsed or refractory multiple myeloma . The study showed encouraging initial clinical results . .

Result of Action

This compound effectively kills multiple myeloma (MM) and diffuse large B cell lymphoma (ABC-DLBCL) cells expressing its molecular target, both in vitro and in vivo, by inducing MKK7/JNK-dependent apoptosis . It has been shown to have no apparent toxicity to normal cells . In a small, early-stage clinical trial, this compound selectively killed myeloma cells in the bone marrow, while leaving the healthy tissue of the patients untouched .

Biochemische Analyse

Biochemical Properties

DTP3 interacts with various biomolecules, primarily enzymes and proteins, within the NF-κB pathway . It specifically targets the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . By inhibiting this complex, this compound disrupts the pathway, leading to the death of cancer cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the NF-κB pathway, which is crucial for cell survival . This disruption leads to the death of multiple myeloma and diffuse large B cell lymphoma cells via JNK-driven apoptosis . Importantly, this compound has been shown to kill these cancer cells without damaging normal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GADD45β/MKK7 complex . By inhibiting this complex, this compound disrupts the NF-κB pathway . This disruption leads to JNK-driven apoptosis, effectively killing cancer cells . This mechanism of action is highly specific, allowing this compound to target cancer cells without affecting normal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. It has been observed to trigger programmed cell death (apoptosis) for myeloma cells but not for healthy cells . This indicates that this compound selectively kills myeloma cells without affecting healthy cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The PK and TK evaluation of this compound in rat and dog identified long plasma half-lives, modelled into a half-life of 20-24 hr in man . On these bases, an initial clinical dosing regimen of this compound of three times per week i.v., testing doses from 0.5 to 20 mg/kg has been proposed .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are primarily related to the NF-κB pathway . By inhibiting the GADD45β/MKK7 complex, this compound disrupts this pathway, leading to the death of cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DTP3 is synthesized through a combinatorial peptide library screening and deconvolution method. The compound is a D-tripeptide, which means it consists of three amino acids in a specific sequence. The synthesis involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support .

Industrial Production Methods: The industrial production of this compound involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DTP3 unterliegt hauptsächlich Wechselwirkungen mit seinen Zielproteinen und nicht traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Die Verbindung bildet einen Komplex mit MKK7 und GADD45 Beta, stört deren Interaktion und stellt die Kinaseaktivität von MKK7 wieder her .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Standard-Reagenzien für die Peptidsynthese, wie z.B. geschützte Aminosäuren, Kupplungsmittel wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyluronium-Hexafluorophosphat) und Entschützungsmittel wie Trifluoressigsäure (TFA). Die Reaktionsbedingungen sind typischerweise mild, wobei die Reaktionen bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt werden .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist das D-Tripeptid selbst. Die Reinheit und Identität des Produkts werden mit analytischen Techniken wie HPLC und Massenspektrometrie bestätigt .

Wissenschaftliche Forschungsanwendungen

DTP3 hat sich in verschiedenen Anwendungen der wissenschaftlichen Forschung als vielversprechend erwiesen, insbesondere im Bereich der Onkologie. Es hat sich gezeigt, dass es selektiv Krebszellen abtötet, die sein molekulares Ziel exprimieren, ohne normale Zellen zu beeinträchtigen. Dies macht es zu einem potenziellen Therapeutikum zur Behandlung von multiplem Myelom und diffusem großzelligem B-Zell-Lymphom .

Die Verbindung kann als Werkzeug verwendet werden, um die molekularen Mechanismen zu untersuchen, die diesem Signalweg zugrunde liegen, und um neue therapeutische Ziele zu identifizieren .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spezifisch die Interaktion zwischen GADD45 Beta und MKK7 angreift. Diese Interaktion ist entscheidend für das Überleben von Krebszellen, da sie den NF-kB-Signalweg aktiviert und Apoptose (programmierter Zelltod) verhindert. Durch die Störung dieser Interaktion stellt this compound die Kinaseaktivität von MKK7 wieder her, was zur Aktivierung des c-Jun N-terminalen Kinase (JNK)-Signalwegs und zur Induktion von Apoptose in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

DTP3 ist einzigartig in seiner Fähigkeit, die Interaktion zwischen GADD45 Beta und MKK7 selektiv anzugreifen, ohne andere Komponenten des NF-kB-Signalwegs zu beeinflussen. Diese Spezifität reduziert das Risiko von Off-Target-Effekten und macht es zu einer sichereren therapeutischen Option im Vergleich zu anderen NF-kB-Inhibitoren .

Ähnliche Verbindungen:- Bortezomib: Ein Proteasom-Inhibitor, der zur Behandlung von multiplem Myelom eingesetzt wird. Im Gegensatz zu this compound zielt Bortezomib auf das Proteasom ab, was zur Anhäufung von falsch gefalteten Proteinen und zur Induktion von Apoptose führt.

- Fludarabin: Ein Purin-Analogon, das zur Behandlung von Leukämie und Lymphom eingesetzt wird. Es hemmt die DNA-Synthese und induziert Apoptose in Krebszellen.

- Carmofur: Ein Säure-Ceramidase-Inhibitor, der zur Behandlung von Brust- und Darmkrebs eingesetzt wird. Es induziert Apoptose, indem es den Lipidstoffwechsel in Krebszellen stört .

This compound zeichnet sich durch seine hohe Spezifität und geringe Toxizität aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht.

Eigenschaften

IUPAC Name |

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUZPXZGMZUQQS-YPAWHYETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809784-29-9 | |

| Record name | DTP-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DTP-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

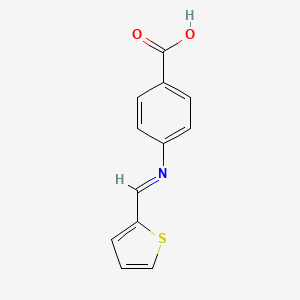

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid](/img/structure/B3048698.png)